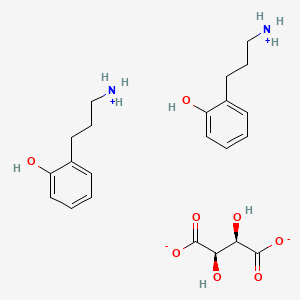
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The primary components include calcium carbonate, aluminium oxide, silica, and iron oxide . Portland cement is essential in the construction industry for its binding properties, making it a key ingredient in concrete, mortar, and other building materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Portland cement is produced through a series of chemical reactions that occur during the heating of raw materials in a kiln. The primary raw materials include limestone (calcium carbonate), clay (containing aluminium oxide and silica), and iron ore. These materials are finely ground and mixed in precise proportions before being fed into a rotary kiln. The kiln operates at temperatures exceeding 1200°C (2192°F), causing the raw materials to undergo a series of chemical reactions, resulting in the formation of clinker .
Industrial Production Methods
In industrial production, the clinker is rapidly cooled and then ground into a fine powder. Gypsum is added during the grinding process to control the setting time of the cement. The final product is Portland cement, which is then packaged and distributed for use in construction projects .
Análisis De Reacciones Químicas
Types of Reactions
Portland cement undergoes several types of chemical reactions, including hydration, oxidation, and substitution reactions.
Hydration: When mixed with water, Portland cement undergoes hydration reactions, forming calcium silicate hydrate and calcium hydroxide. These reactions are exothermic and result in the hardening of the cement.
Oxidation: The presence of iron oxide in the raw materials leads to oxidation reactions during the kiln process, contributing to the formation of clinker.
Common Reagents and Conditions
Water: Essential for the hydration process.
Gypsum: Added to control the setting time.
Additives: Various chemical additives can be used to enhance specific properties of the cement.
Major Products Formed
Calcium Silicate Hydrate: The primary binding phase in hardened cement.
Calcium Hydroxide: A byproduct of the hydration process that contributes to the alkalinity of the cement.
Aplicaciones Científicas De Investigación
Portland cement has numerous scientific research applications across various fields:
Chemistry: Research focuses on improving the chemical composition and properties of cement to enhance its performance and durability.
Biology: Studies explore the use of cement in bone repair and dental applications due to its biocompatibility and mechanical properties.
Medicine: Investigations into the use of cement-based materials for drug delivery systems and as scaffolds for tissue engineering.
Mecanismo De Acción
The primary mechanism by which Portland cement exerts its effects is through the hydration process. When mixed with water, the cement particles react to form calcium silicate hydrate and calcium hydroxide. These compounds interlock and form a solid matrix, providing the material with its strength and durability. The molecular targets involved in this process include the calcium and silica components, which undergo chemical reactions to form the binding phases .
Comparación Con Compuestos Similares
Portland cement can be compared with other similar compounds used in construction, such as:
Calcium Aluminate Cement: Known for its rapid setting time and high resistance to chemical attack.
Magnesium Phosphate Cement: Noted for its quick setting and high early strength.
Geopolymer Cement: An environmentally friendly alternative that uses industrial byproducts and has lower carbon dioxide emissions during production.
Portland cement is unique due to its widespread availability, cost-effectiveness, and well-established performance in various construction applications.
Propiedades
Número CAS |
94135-87-2 |
|---|---|
Fórmula molecular |
C22H32N2O8 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioate;3-(2-hydroxyphenyl)propylazanium |
InChI |
InChI=1S/2C9H13NO.C4H6O6/c2*10-7-3-5-8-4-1-2-6-9(8)11;5-1(3(7)8)2(6)4(9)10/h2*1-2,4,6,11H,3,5,7,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
Clave InChI |
ZBMVZFHMIFWWTC-CEAXSRTFSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
SMILES canónico |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)


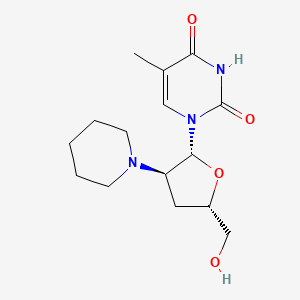

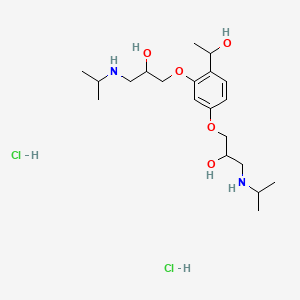
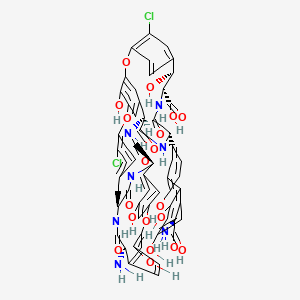
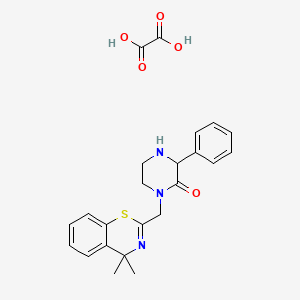
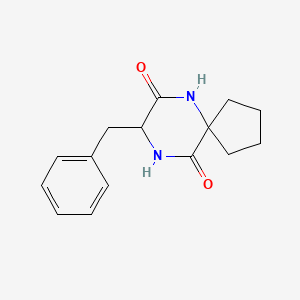
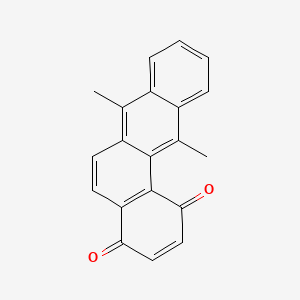
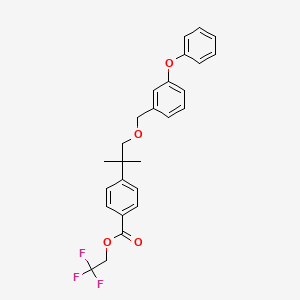
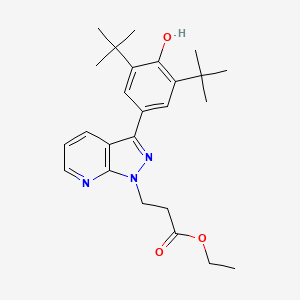
![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)

